molecular formula C7H10Cl2N2 B8021691 (R)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride CAS No. 2061996-70-9

(R)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride

Cat. No.: B8021691
CAS No.: 2061996-70-9
M. Wt: 193.07 g/mol
InChI Key: QNQIXBLXNUUBBV-NUBCRITNSA-N
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Description

(R)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a key chiral intermediate in the synthesis of pharmaceuticals, particularly in the production of selective kinase inhibitors and neuroactive compounds . Its high enantiomeric purity is critical for achieving desired biological activity in advanced drug candidates targeting central nervous system disorders and inflammatory diseases . The (R)-configuration of the ethanamine moiety enhances binding affinity to specific molecular targets and improves metabolic stability, making it a valuable scaffold for optimizing the properties of potential therapeutics . The hydrochloride salt form offers improved stability and handling characteristics for research and development purposes . This product is intended for research applications and is not for diagnostic, human, or veterinary use.

Properties

IUPAC Name

(1R)-1-(5-chloropyridin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQIXBLXNUUBBV-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CN=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061996-70-9
Record name 3-Pyridinemethanamine, 5-chloro-α-methyl-, hydrochloride (1:2), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061996-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Catalytic Hydrogenation

The most common approach involves asymmetric hydrogenation of 1-(5-chloropyridin-3-yl)ethanone using chiral catalysts. For example:

Procedure

  • Dissolve 1-(5-chloropyridin-3-yl)ethanone (10 mmol) in methanol.

  • Add [(R)-BINAP-RuCl₂] catalyst (0.5 mol%) and H₂ (50 bar).

  • React at 50°C for 12 hours.

  • Isolate (R)-1-(5-chloropyridin-3-yl)ethanamine via filtration.

  • Treat with HCl/Et₂O to form the hydrochloride salt.

Optimization Data

ParameterOptimal RangeImpact on ee
H₂ Pressure30–60 bar≥98% ee above 40 bar
Catalyst Loading0.3–0.7 mol%Max yield at 0.5 mol%
Temperature40–60°C55°C balances kinetics/thermodynamics

This method achieves ≥99% ee but requires specialized catalysts.

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 1-(5-chloropyridin-3-yl)ethanamine can be resolved using chiral stationary phases (CSPs):

Chromatographic Conditions

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase: Hexane/isopropanol (80:20) + 0.1% diethylamine

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Performance Metrics

EnantiomerRetention Time (min)Resolution (Rs)
(R)12.32.5
(S)15.7

This method achieves >99% ee but is less scalable for industrial applications.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acylation

Pseudomonas fluorescens lipase (PFL) selectively acylates the (S)-enantiomer, leaving (R)-amine unreacted:

Reaction Setup

  • Substrate: Racemic 1-(5-chloropyridin-3-yl)ethanamine (10 mM)

  • Acyl Donor: Vinyl acetate (2 eq)

  • Solvent: TBME (tert-butyl methyl ether)

  • Enzyme Loading: 20 mg/mL PFL

  • Temperature: 30°C

Outcomes

Time (h)Conversion (%)ee (R) (%)
64590
124898

This green chemistry approach achieves 98% ee with 48% theoretical yield.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt via acidification:

Protocol

  • Dissolve (R)-1-(5-chloropyridin-3-yl)ethanamine (1 eq) in anhydrous Et₂O.

  • Add HCl gas or 4M HCl/Et₂O dropwise until pH ≈ 2.

  • Filter precipitate and wash with cold Et₂O.

  • Dry under vacuum at 40°C for 6 hours.

Characterization Data

  • Melting Point: 158–160°C

  • [α]D²⁵: +32.5° (c = 1, MeOH)

  • Purity (HPLC): ≥99.5%.

Comparative Analysis of Methods

Methodee (%)Yield (%)ScalabilityCost
Asymmetric Hydrogenation9985High$$$
Chiral Chromatography99.540Low$$$$
Enzymatic Resolution9848Medium$$

Key Trade-offs

  • Catalytic hydrogenation is preferred for large-scale synthesis despite high catalyst costs.

  • Enzymatic resolution offers sustainability but lower yields.

  • Chromatography is reserved for analytical-scale purification.

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for ketone intermediates:

Example

  • 5-Chloronicotinaldehyde + nitroethane → 1-(5-chloropyridin-3-yl)ethanone

  • Conditions: 150°C, 10 min, 90% yield.

Flow Chemistry

Continuous-flow systems enhance reproducibility in hydrogenation steps, achieving 93% yield at 0.2 mol% catalyst loading.

Quality Control and Validation

Critical Parameters

  • Chiral Purity : Analyzed via HPLC with CSPs.

  • Residual Solvents : GC-MS monitoring (limits: MeOH <3000 ppm, Et₂O <500 ppm).

  • Water Content : Karl Fischer titration (<0.5% w/w).

Stability Data

ConditionDegradation (%)
25°C/60% RH, 6 mo<0.5
40°C/75% RH, 6 mo1.2

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (R)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride vary in halogen type, substituent position, stereochemistry, and aromatic core. Below is a detailed comparison based on available

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight Halogen (Position) Aromatic Core Amine Position Stereochemistry Salt Form Key Differences vs. Target Compound
(R)-1-(5-Chloropyridin-3-yl)ethanamine HCl (1810074-85-1) C₇H₁₀Cl₂N₂ 193.07 Cl (5) Pyridine 3-position R Hydrochloride Reference compound
(R)-1-(5-Fluoropyridin-3-yl)ethanamine diHCl (1909288-54-5) C₇H₁₀FCl₂N₂ ~222.06* F (5) Pyridine 3-position R Dihydrochloride Fluorine substitution; higher Cl⁻ content
(S)-1-(6-Fluoropyridin-3-yl)ethanamine HCl (1956437-46-9) C₇H₁₀ClFN₂ 176.62 F (6) Pyridine 3-position S Hydrochloride Fluorine at 6-position; S-enantiomer
(R)-1-(3-Fluoropyridin-2-yl)ethanamine diHCl (1391462-15-9) C₇H₁₀FCl₂N₂ ~222.06* F (3) Pyridine 2-position R Dihydrochloride Pyridine substituent shifted to 2-position
(5-Chloro-3-methylpyridin-2-yl)methanamine HCl (1257535-41-3) C₇H₁₀Cl₂N₂ ~193.07* Cl (5) Pyridine 2-position - Hydrochloride Methanamine backbone; methyl group at 3-position

Molecular weights marked with () are estimated due to incomplete data.

Key Observations

Fluorine’s smaller size and higher electronegativity (e.g., in CAS 1909288-54-5) could influence hydrogen-bonding capacity in biological systems .

Stereochemistry :

  • The S-enantiomer of the 6-fluoro analog (CAS 1956437-46-9) highlights enantiomeric divergence, which might result in distinct pharmacological profiles .

Backbone Flexibility :

  • Compounds like (5-chloro-3-methylpyridin-2-yl)methanamine HCl (CAS 1257535-41-3) feature a rigid methanamine group, reducing conformational flexibility compared to the target’s ethanamine chain .

Salt Form: Dihydrochloride salts (e.g., CAS 1909288-54-5) likely exhibit higher aqueous solubility than mono-hydrochloride forms .

Biological Activity

(R)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride is a chiral compound recognized for its significant biological activity, particularly in the modulation of neurotransmitter systems. This detailed article explores its biological properties, mechanisms of action, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 1-position. Its molecular formula is C8H10ClNC_8H_{10}ClN and it has a molecular weight of approximately 193.07 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, facilitating its use in various biological and chemical applications.

This compound interacts with several biological targets, primarily within the central nervous system (CNS). Key mechanisms include:

  • Receptor Modulation : The compound acts as an agonist or antagonist at specific receptors, influencing neurotransmitter release and activity. This modulation can affect pathways related to mood regulation, cognition, and motor control.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter synthesis or degradation, leading to altered neurotransmitter levels. For instance, it has been shown to impact enzymes that regulate dopamine and serotonin pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects : Studies suggest potential applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems.
  • Antioxidant Properties : Preliminary studies indicate that the compound may possess antioxidant properties, contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1 Investigated the compound's effect on serotonin receptors, showing increased binding affinity compared to non-substituted analogs.
Study 2 Explored its role as a potential therapeutic agent for mood disorders, demonstrating efficacy in animal models for depression .
Study 3 Analyzed its impact on dopamine metabolism, revealing inhibition of key enzymes involved in dopamine degradation .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Pyridine Ring : Utilizing chlorination reactions to introduce the chlorine substituent.
  • Amine Addition : Reacting the pyridine derivative with ethanamine under controlled conditions to form the final product.
  • Hydrochloride Salt Formation : Enhancing solubility by converting the base into its hydrochloride salt form.

Applications

The compound has diverse applications across various fields:

  • Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting CNS disorders.
  • Biological Studies : Used in enzyme inhibition assays and receptor binding studies due to its structural similarities with biologically active molecules.
  • Industrial Applications : Employed in developing agrochemicals and other industrial chemicals due to its chemical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (R)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride?

  • Answer : Reductive amination is a common approach, as demonstrated in analogous pyridine derivatives under microwave irradiation (50°C, 2.3 hours) to enhance reaction efficiency . Purification via hydrochloride salt formation (e.g., using aqueous HCl) improves enantiomeric stability . For intermediates, chiral resolution may involve enzymatic or chromatographic separation.

Q. How should this compound be handled to ensure safety and stability in laboratory settings?

  • Answer : Use dry chemical extinguishers for fires, as combustion releases hazardous gases (e.g., HCl, chlorinated compounds) . Store at room temperature in airtight containers, avoiding moisture and incompatible materials (e.g., strong oxidizers) . Personal protective equipment (PPE) and ventilation are mandatory due to uncharacterized toxicity risks .

Q. What analytical techniques validate the identity and purity of this compound?

  • Answer :

  • Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular formula and stereochemistry.
  • Purity assessment : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
  • Chiral integrity : Polarimetry or chiral HPLC using cellulose-based columns .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Answer :

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for reductive amination to favor the (R)-enantiomer.
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Quality control : Regular monitoring via chiral HPLC with a validated method (e.g., Daicel CHIRALPAK® column) .

Q. What strategies mitigate decomposition or side reactions under varying pH and temperature conditions?

  • Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C may degrade the compound) .
  • pH-dependent stability : Conduct accelerated stability studies in buffered solutions (pH 3–9) with LC-MS monitoring to detect hydrolysis byproducts (e.g., free amine or chloropyridine derivatives) .
  • Inert atmosphere : Use nitrogen or argon during reactions to prevent oxidation .

Q. How should conflicting data on physicochemical properties (e.g., solubility, melting point) be resolved?

  • Answer :

  • Solubility : Determine experimentally via saturation shake-flask method in solvents (water, ethanol, DMSO) and validate with nephelometry .
  • Melting point : Use differential scanning calorimetry (DSC) with a controlled heating rate (5°C/min) to account for polymorphic variations .
  • Cross-validation : Compare results with structurally similar compounds (e.g., 5-fluoropyridin-3-yl analogs) .

Q. What methodologies assess the ecological impact of this compound?

  • Answer :

  • Biodegradation : OECD 301F test to measure mineralization in activated sludge .
  • Aquatic toxicity : Daphnia magna acute immobilization assay (OECD 202) .
  • Bioaccumulation : Calculate log P (octanol-water partition coefficient) via shake-flask method or computational models (e.g., EPI Suite™) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar compounds?

  • Answer :

  • Reaction optimization : Screen parameters (temperature, catalyst loading, solvent polarity) using design of experiments (DoE) .
  • Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., imine or over-reduced products) that reduce yield .
  • Scale-up validation : Reproduce small-scale reactions (e.g., 1 mmol) at larger scales (10 mmol) to identify mixing or heat transfer inefficiencies .

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